3-Chloro-2-methyl-6-nitroaniline

概要

説明

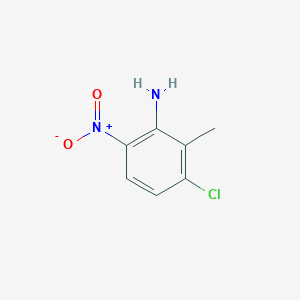

3-Chloro-2-methyl-6-nitroaniline is an aromatic compound with the molecular formula C7H7ClN2O2 It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline ring

準備方法

Synthetic Routes and Reaction Conditions

3-Chloro-2-methyl-6-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-methylaniline. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production. Additionally, safety measures are implemented to handle the exothermic nature of the nitration reaction and to manage the hazardous chemicals involved .

化学反応の分析

Types of Reactions

3-Chloro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Sodium hydroxide or potassium hydroxide can be used as bases in nucleophilic substitution reactions.

Major Products Formed

Reduction: 3-Chloro-2-methyl-6-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-Chloro-2-carboxy-6-nitroaniline.

科学的研究の応用

3-Chloro-2-methyl-6-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 3-chloro-2-methyl-6-nitroaniline depends on its specific application. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets .

類似化合物との比較

Similar Compounds

2-Chloro-5-nitroaniline: Similar structure but with different positioning of the chloro and nitro groups.

3-Chloro-4-methyl-6-nitroaniline: Similar structure with an additional methyl group.

2-Methyl-5-nitroaniline: Lacks the chloro group but has similar nitro and methyl groups.

Uniqueness

3-Chloro-2-methyl-6-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring allows for versatile chemical transformations and applications in various fields .

生物活性

3-Chloro-2-methyl-6-nitroaniline (C7H7ClN2O2) is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline ring. Its molecular weight is approximately 186.6 g/mol, and it has a logP value indicating moderate lipophilicity, which suggests potential bioavailability in biological systems.

Biochemical Interactions

This compound interacts with various enzymes and proteins, notably cytochrome P450 enzymes, which are essential for drug metabolism. The binding of this compound to these enzymes can inhibit or alter their activity, impacting the metabolism of other substances.

Cellular Effects

Research indicates that exposure to this compound can influence cell signaling pathways and gene expression related to oxidative stress. It has been shown to disrupt mitochondrial function, leading to altered ATP production and overall cellular energy balance.

Molecular Binding

At the molecular level, this compound can bind to DNA and proteins, potentially inhibiting enzymes involved in DNA repair mechanisms. This interaction raises concerns about genomic integrity and cellular health under prolonged exposure.

Antimicrobial Properties

Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity. For instance, it has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at specific concentrations .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 39 µg/L |

| Escherichia coli | Varies (specific data not provided) |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it may act similarly to cisplatin by binding to DNA and inhibiting replication processes in cancer cells. The IC50 values suggest that certain complexes derived from this compound exhibit greater activity than the free ligand against tumor cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer Cells | Varies (specific data not provided) |

| Lung Cancer Cells | 8.82 |

| Colon Cancer Cells | 0.00053 |

Toxicological Profile

While this compound shows promising biological activities, its toxicity profile is critical for safety assessments. High doses have been linked to liver toxicity and oxidative stress in animal models, emphasizing the need for careful dosage management in experimental settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-2-methyl-6-nitroaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of a toluene derivative. A validated approach includes:

Chlorination: Direct electrophilic substitution on 2-methylaniline using Cl₂/FeCl₃ at 40–60°C to yield 3-chloro-2-methylaniline .

Nitration: Introduce the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts (e.g., meta/para isomers) .

Purification: Recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity, monitored by TLC (Rf = 0.6 in ethyl acetate/hexane) .

Critical Parameters:

- Maintain stoichiometric excess of nitrating agent (1.2 eq HNO₃) to ensure complete conversion.

- Use ice baths to control exothermic reactions during nitration .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Employ a multi-technique approach:

Spectroscopy:

- ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 7.2–8.1 ppm, J = 8.5 Hz) with NH₂ resonance at δ 5.3 ppm (broad) .

- IR: Strong NO₂ asymmetric stretch at 1520 cm⁻¹ and NH₂ bend at 1620 cm⁻¹ .

Chromatography:

Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values (C: 45.7%, H: 3.4%, N: 15.2%) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer: The compound’s limited water solubility (0.15 g/L at 25°C ) necessitates polar aprotic solvents:

- Optimal Solvent System: Ethanol/water (3:1 v/v) at 70°C, achieving 75–80% recovery .

- Crystallization Protocol:

- Dissolve crude product in hot ethanol (70°C).

- Add deionized water dropwise until cloudiness appears.

- Cool to 4°C overnight, then vacuum-filter.

Quality Check: Monitor crystal morphology under polarized light to detect polymorphic variations .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nitration in 3-Chloro-2-methylaniline derivatives?

Methodological Answer:

DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The nitro group preferentially occupies the para position to chlorine due to electron-withdrawing effects (partial charge: Cl = -0.12, CH₃ = +0.08) .

Reactivity Indexes: Fukui functions (f⁻) indicate C-6 as the most nucleophilic site (f⁻ = 0.21), aligning with experimental 6-nitro product dominance .

Validation: Compare computed vs. experimental ¹H NMR shifts (RMSD < 0.2 ppm confirms accuracy) .

Q. What strategies resolve spectral data contradictions (e.g., NH₂ IR absorption variability) in nitroaniline derivatives?

Methodological Answer: Discrepancies often arise from hydrogen bonding or polymorphism:

Controlled Environment IR: Acquire spectra in KBr pellets and Nujol mulls to distinguish intermolecular H-bonding effects (NH₂ shifts by ±15 cm⁻¹) .

Variable-Temperature NMR: At 253 K, NH₂ protons split into two distinct peaks (Δδ = 0.3 ppm) due to hindered rotation .

Case Study: For 3-Chloro-4-nitroaniline, NH₂ bends shift from 1620 cm⁻¹ (free) to 1595 cm⁻¹ (H-bonded) .

Q. How is SHELXL employed to refine the crystal structure of this compound, particularly addressing disorder?

Methodological Answer:

Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with CCD detector. Achieve completeness >99% at 0.8 Å resolution .

Refinement in SHELXL:

- Apply ISOR constraints to anisotropic Cl and N atoms.

- Model methyl group disorder using PART and SUMP commands (occupancy ratio refined to 0.6:0.4) .

Validation: Final R1 < 5%, wR2 < 12%, and Δρmax < 0.25 eÅ⁻³ .

Key Outputs:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z | 4 |

| R1 (I > 2σ) | 4.2% |

| C–Cl Bond Length | 1.732 Å |

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

Acidic Conditions: Protonation of NH₂ (pKa ≈ 1.2 ) forms a resonance-stabilized diazonium ion, enhancing stability below pH 2.

Basic Conditions: Deprotonation at NH₂ (pKa ≈ 4.8) leads to nitro group reduction (e.g., hydroxylamine formation) above pH 9 .

Experimental Proof: Monitor UV-Vis spectra (λmax = 320 nm) under pH 1–12; absorbance drops >50% at pH 10 due to degradation .

特性

IUPAC Name |

3-chloro-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPIXTGBHCYNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513790 | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51123-59-2 | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-methyl-6-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。